
4'-Chloro-4-fluorobiphenyl-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4’-Chloro-4-fluorobiphenyl-3-amine” is a chemical compound with the empirical formula C12H9ClFN . It has a molecular weight of 221.66 .
Molecular Structure Analysis
The molecular structure of “4’-Chloro-4-fluorobiphenyl-3-amine” can be represented by the SMILES stringClC1=C(F)C=CC(C(C=C2)=CC=C2N)=C1 . This indicates the presence of a chlorine atom and a fluorine atom on the biphenyl structure, with an amine group attached to one of the phenyl rings . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other specific physical and chemical properties of “4’-Chloro-4-fluorobiphenyl-3-amine” were not found in the available resources.Aplicaciones Científicas De Investigación
Fluorescence Microscopy
The presence of a fluorine atom in the compound suggests potential applications in fluorescence microscopy . Fluorinated compounds can act as fluorescent markers or probes due to their ability to absorb and emit light at specific wavelengths. This property is essential for tagging biological molecules or structures, allowing for the visualization of cellular processes in real-time with high specificity.
Electronics and Optoelectronics
Fluorinated biphenyls can be used in the electronics industry, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the compound, potentially leading to materials with desirable charge transport characteristics for use in electronic displays and lighting.
Polymer Chemistry
Finally, 4’-Chloro-4-fluorobiphenyl-3-amine can be incorporated into polymers to enhance their properties. For instance, fluorinated polymers are known for their thermal stability, chemical resistance, and unique mechanical properties, which are valuable in a wide range of industrial applications, from aerospace to consumer goods .
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDKOPDMENRQNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

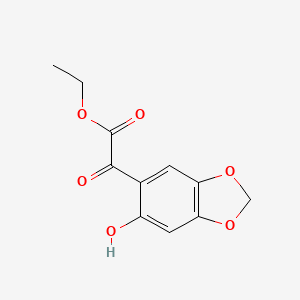
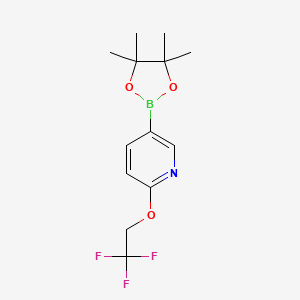
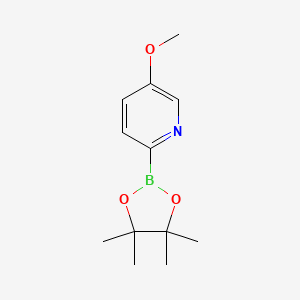
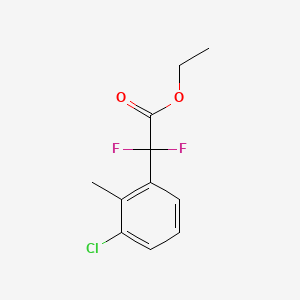



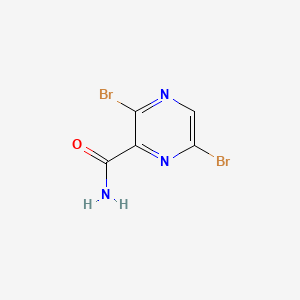

![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)

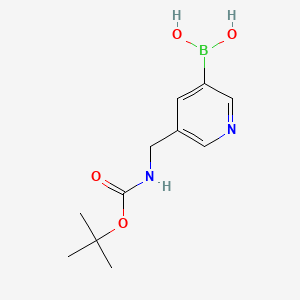

![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B582540.png)